5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane
Brand Name: Vulcanchem
CAS No.: 920338-73-4
VCID: VC15964806
InChI: InChI=1S/C14H20N2/c1-13(2)15-12(10-14(16-13)8-9-14)11-6-4-3-5-7-11/h3-7,12,15-16H,8-10H2,1-2H3
SMILES:
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane

CAS No.: 920338-73-4

Cat. No.: VC15964806

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane - 920338-73-4

Specification

CAS No. 920338-73-4
Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
IUPAC Name 5,5-dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane
Standard InChI InChI=1S/C14H20N2/c1-13(2)15-12(10-14(16-13)8-9-14)11-6-4-3-5-7-11/h3-7,12,15-16H,8-10H2,1-2H3
Standard InChI Key RDVFDTIFMLWYJK-UHFFFAOYSA-N
Canonical SMILES CC1(NC(CC2(N1)CC2)C3=CC=CC=C3)C

Introduction

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms within a bicyclic framework. This compound belongs to a class of diazaspiro compounds known for their structural diversity and biological activity, making them significant in medicinal chemistry.

Key Features:

  • Molecular Formula: C14H20N2

  • Molecular Weight: Approximately 216.32 g/mol

  • Classification: Heterocyclic compound due to the presence of nitrogen atoms in its cyclic framework.

Synthesis Methods:

MethodDescription
Thermal ReactionInvolves the reaction of benzylidenecyanoacetates with barbiturates under thermal conditions.
Cyclization ProcessesIncludes functional group transformations to form the spirocyclic structure.

Biological Activity and Applications

Research into the biological activity of 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane suggests potential pharmacological applications. Compounds with similar spirocyclic structures have been studied for their activity against various biological targets, including enzymes and receptors involved in disease processes. The unique arrangement of nitrogen and carbon atoms may confer specific interactions with biological macromolecules, leading to therapeutic effects.

Potential Applications:

  • Medicinal Chemistry: Exhibits potential therapeutic applications, particularly in treating inflammatory and infectious diseases.

  • Drug Development: Derivatives of this compound show varying levels of activity against different biological targets, suggesting a structure-activity relationship that can be exploited for drug design.

Comparison with Similar Compounds

Several compounds share structural similarities with 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
7-Benzyl-6-phenyl-4,7-diazaspiro[2.5]octaneC18H20N2Contains a benzyl group; larger molecular size
5-Methyl-7-phenyl-4,6,8-trioneC11H10NO3Contains additional oxygen functionalities
4,7-Diazaspiro[2.5]octaneC6H12N2Simpler structure with fewer substituents

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